N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(phenylthio)propanamide
Description
N-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(phenylthio)propanamide is a sulfur-containing propanamide derivative characterized by a tetrahydrothiophene ring substituted with a methoxy group and a phenylthio moiety.
Key structural attributes include:
- Tetrahydrothiophene core: A five-membered sulfur ring with a methoxy group at position 2.
- Phenylthio group: A sulfur-linked phenyl substituent, common in bioactive molecules for enhanced lipophilicity and target binding .
- Propanamide linkage: A flexible linker that facilitates interactions with biological targets.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S2/c1-18-15(8-10-19-12-15)11-16-14(17)7-9-20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZONXAPLHEZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(phenylthio)propanamide is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H22N2O2S
- Molecular Weight : 294.41 g/mol
- CAS Number : 1448066-71-4
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could make it a candidate for treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Cell Signaling Interference : The compound can interfere with intracellular signaling cascades, affecting cell growth and apoptosis.
Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial potential .
Study 2: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea | Anti-inflammatory | Inhibition of COX enzymes |
| 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one | Serotonin antagonist | Receptor binding |
This compound is unique due to its specific structural features that confer distinct biological activities compared to other thiophene derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes analogs with structural or functional similarities to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(phenylthio)propanamide, based on the provided evidence:
Key Comparative Insights:
Structural Complexity vs. The phenylthio group in the target compound may improve membrane permeability compared to analogs with polar substituents (e.g., hydroxy-methyl in ).
Pharmacological Potential: Propanamides with aryl/heteroaryl substituents (e.g., ) demonstrate neuroprotective effects in SH-SY5Y cells, reducing oxidative stress by ~40–60% at 10 μM concentrations. This suggests that the phenylthio group in the target compound could similarly modulate redox pathways. Sulfur-containing analogs (e.g., thioether in or thiophene in ) often exhibit enhanced binding to cysteine-rich enzyme active sites, a trait shared with the target compound.
Synthetic Challenges :
- The tetrahydrothiophene ring in the target compound introduces stereochemical complexity, requiring precise control during synthesis (e.g., via ring-closing metathesis or nucleophilic substitution), as seen in similar sulfur heterocycles .
- Thioether linkages (as in the phenylthio group) are typically formed via thiol-ene reactions or nucleophilic aromatic substitution, methods validated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
